molecular formula C7H15NO2 B3427953 2-Amino-2-ethylpentanoic acid CAS No. 6303-36-2

2-Amino-2-ethylpentanoic acid

Cat. No.: B3427953
CAS No.: 6303-36-2
M. Wt: 145.20 g/mol
InChI Key: LBGMPMJSIJSELV-UHFFFAOYSA-N
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Description

2-Amino-2-ethylpentanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of pentanoic acid, featuring an amino group (-NH2) and an ethyl group (-C2H5) attached to the second carbon atom of the pentanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-ethylpentanoic acid can be synthesized through several methods, including the following:

  • Hydrolysis of Esters: The ester derivative of this compound can be hydrolyzed under acidic or basic conditions to yield the free acid.

  • Reduction of Amides: The amide derivative can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amino acid.

  • Amination of Aldehydes: The corresponding aldehyde can be aminated using reagents like ammonia or ammonium salts to form the amino acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the above methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethylpentanoic acid undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under specific conditions.

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The amino group can participate in substitution reactions with alkyl halides to form alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: this compound nitrate.

  • Reduction: 2-Amino-2-ethylpentanol.

  • Substitution: Alkylated this compound derivatives.

Scientific Research Applications

2-Amino-2-ethylpentanoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to understand amino acid metabolism and protein synthesis.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific metabolic pathways.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-ethylpentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes involved in amino acid metabolism, leading to changes in cellular processes.

Comparison with Similar Compounds

2-Amino-2-ethylpentanoic acid is similar to other amino acids and derivatives, such as 2-amino-4-methylpentanoic acid and 4-amino-2-methylpentanoic acid. its unique structure, with the ethyl group at the second carbon, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.

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Properties

IUPAC Name

2-amino-2-ethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGMPMJSIJSELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999982
Record name 2-Ethylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78737-63-0, 6303-36-2
Record name 2-Ethyl-2-aminopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078737630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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